molecular formula C10H9NO3 B1362372 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione CAS No. 10187-21-0

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B1362372
CAS No.: 10187-21-0
M. Wt: 191.18 g/mol
InChI Key: SWLPIQAFVWFMIR-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 10187-21-0 and a molecular weight of 191.19 .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including this compound, can be achieved through two main strategies . The first involves constructing the ring from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 191.19 and is a solid at room temperature . Its IUPAC name is 1-(4-hydroxyphenyl)-2,5-pyrrolidinedione .

Scientific Research Applications

Anti-inflammatory Applications

  • Immunomodulatory Potential : A study identified compounds from Antrodia camphorata, including a derivative of pyrrolidine-2,5-dione, demonstrating potential anti-inflammatory effects on macrophage-mediated responses (Chien et al., 2008).

Corrosion Inhibition

  • Carbon Steel Protection : Pyrrolidine-2,5-dione derivatives were found to be effective corrosion inhibitors for carbon steel in hydrochloric acid, with their efficiency increasing with concentration (Zarrouk et al., 2015).

Glycolic Acid Oxidase Inhibition

  • Medical Chemistry Application : An extensive series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were prepared as inhibitors of glycolic acid oxidase, indicating their potential medical applications (Rooney et al., 1983).

Synthesis and Functionalization

  • Organic Synthesis : Studies have shown efficient methods to synthesize various pyrrolidine-2,5-dione derivatives, demonstrating their versatility in organic synthesis (Ali et al., 2015).

Antimicrobial and Antifungal Applications

  • Biological Agents : A novel series of pyrrolidine-2,5-dione derivatives exhibited significant anti-inflammatory, antimicrobial, and antifungal activities, suggesting their potential as potent biological agents (Veeranna et al., 2022).

Anti-tumor Potential

  • Cancer Research : Several pyrrolidine-2,5-dione based compounds were synthesized and evaluated for their biological activity as potential anti-tumor agents, showing promising results (Ahmed et al., 1995).

Materials Science Applications

  • Luminescent Polymers : Pyrrolidine-2,5-dione derivatives have been incorporated into conjugated polymers, exhibiting strong photoluminescence, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Safety and Hazards

The safety information available indicates that 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The pyrrolidine ring, including its derivative 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione, is a versatile scaffold in drug discovery . Future directions may involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising area of research .

Biochemical Analysis

Biochemical Properties

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in detoxification processes, such as pregnane X receptor (PXR), which upregulates proteins involved in the clearance of foreign toxic substances from the body . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to provoke the intrinsic apoptotic mitochondrial pathway in certain cancer cells, leading to enhanced expression of pro-apoptotic proteins and reduced expression of anti-apoptotic proteins . This indicates its potential use in cancer therapy by inducing apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and anti-cancer properties. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to influence the metabolic flux and levels of certain metabolites . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name

1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLPIQAFVWFMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359153
Record name 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10187-21-0
Record name 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of succinic anhydride (100 g, 1 mol) in dimethylformamide (50 g) was added slowly to a stirred solution of p-aminophenol (109 g, 1 mol) in dimethylformamide (150 g) at a temperature between 25° and 30° C. After 1.5 h the reaction mixture was transferred to a film evaporator in which dimethylformamide (160 g) was separated off at a pressure of 0.05 bar and a temperature of 130° C. A solution of p-toluenesulphonic acid (2 g) in methanol (18 g) was added to the residue obtained, the temperature was increased to 170° C. and dimethylformamide and water were evaporated at a pressure of 13 mbar. The brown solid material thus obtained was dissolved in dimethylformamide having a temperature of 90° C., water was added to the solution until it became turbid, the turbid solution was allowed to adopt ambient temperature and the crystals obtained were filtered off. The N-(4-hydroxyphenyl)succinimide was obtained in a yield of 94 % and with a purity of more than 99%.
Quantity
100 g
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109 g
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50 g
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150 g
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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